3-Hydroxybutyl acetate

Beschreibung

BenchChem offers high-quality 3-Hydroxybutyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxybutyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

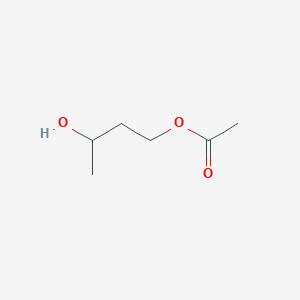

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1851-86-1 |

|---|---|

Molekularformel |

C6H12O3 |

Molekulargewicht |

132.16 g/mol |

IUPAC-Name |

3-hydroxybutyl acetate |

InChI |

InChI=1S/C6H12O3/c1-5(7)3-4-9-6(2)8/h5,7H,3-4H2,1-2H3 |

InChI-Schlüssel |

KLUHZXMBIDAHSJ-UHFFFAOYSA-N |

SMILES |

CC(CCOC(=O)C)O |

Kanonische SMILES |

CC(CCOC(=O)C)O |

Andere CAS-Nummern |

1851-86-1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

chemical structure and molecular weight of 3-Hydroxybutyl acetate

An In-depth Technical Guide to 3-Hydroxybutyl Acetate: Structure, Properties, and Synthesis

Core Chemical Identity

3-Hydroxybutyl acetate is an organic compound notable for its bifunctional nature, containing both a hydroxyl and an ester group. Its chemical identity is fundamental to understanding its reactivity and applications.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-hydroxybutyl acetate .[1][2] It is also known by synonyms such as 1,3-butanediol 1-acetate and acetic acid 3-hydroxy-butyl ester.[2][3] The structure features a chiral center at the third carbon (C-3), which gives rise to two distinct stereoisomers: (R)-3-hydroxybutyl acetate and (S)-3-hydroxybutyl acetate.[1] This chirality is a critical consideration in its synthesis and use, particularly in pharmaceutical and life science applications where stereochemistry dictates biological activity.[1]

| Identifier | Value | Source |

| Molecular Formula | C₆H₁₂O₃ | [1][2][3] |

| Molecular Weight | 132.16 g/mol | [1][2] |

| Exact Mass | 132.07900 Da | [3] |

| CAS Number | 1851-86-1 | [1][2] |

| InChI Key | KLUHZXMBIDAHSJ-UHFFFAOYSA-N | [1][2] |

| SMILES | CC(CCOC(=O)C)O | [2] |

Physicochemical Characteristics

The physical properties of 3-hydroxybutyl acetate are a direct consequence of its molecular structure. The presence of the polar hydroxyl (-OH) group allows for hydrogen bonding, while the acetate group introduces ester characteristics. This combination results in its moderate solubility and specific thermal properties.

| Property | Value | Source |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity and floral | [1] |

| Density | Approx. 1.024 g/cm³ | [1][3] |

| Boiling Point | Approx. 142.6-190°C at 760 mmHg | [1][3] |

| Flash Point | 41.7°C | [3] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether. | [1] |

These properties make it suitable for various applications in organic synthesis where specific solubility and boiling points are required for reaction and purification processes.

Synthesis Pathways: A Focus on Enantioselectivity

The synthesis of 3-hydroxybutyl acetate can be achieved through several routes, with the choice of method often dictated by the need for a specific enantiomer. Common methods include direct esterification and biocatalytic kinetic resolution.

Acid-Catalyzed Esterification

A conventional approach involves the direct esterification of 1,3-butanediol (also known as 3-hydroxybutanol) with acetic acid.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, which protonates the carboxylic acid, rendering it more susceptible to nucleophilic attack by the alcohol.[1] While effective for producing the racemic mixture, this method lacks stereocontrol, which is a significant drawback for applications requiring enantiopure compounds.

Enzymatic Kinetic Resolution for Enantiopure Synthesis

For producing enantiomerically pure forms, enzymatic kinetic resolution is a superior and widely employed strategy.[1] This technique leverages the high stereoselectivity of enzymes, most commonly lipases, to preferentially acylate one enantiomer of a racemic alcohol. A notable example is the kinetic resolution of racemic 1,3-butanediol using an acyl donor like vinyl acetate, catalyzed by Candida antarctica lipase B (CAL-B).[1][4]

The enzyme selectively catalyzes the acetylation of (R)-1,3-butanediol, yielding (R)-3-hydroxybutyl acetate, while the (S)-1,3-butanediol is left largely unreacted.[1] The use of vinyl acetate as the acyl donor is particularly advantageous because the co-product, vinyl alcohol, rapidly tautomerizes to acetaldehyde, shifting the reaction equilibrium toward the product side and driving the reaction to high conversion.[1]

The following protocol outlines a representative procedure for the synthesis of (R)-3-hydroxybutyl acetate.

-

Reactant Preparation : In a suitable reaction vessel, combine racemic 1,3-butanediol (1.0 equivalent) and vinyl acetate (1.0-1.5 equivalents). The reaction is often performed without a solvent or in a non-polar organic solvent like methyl t-butyl ether (MTBE).

-

Enzyme Addition : Add Candida antarctica lipase B (CAL-B) (typically 5-10% by weight of the limiting reagent).

-

Reaction Conditions : Maintain the reaction mixture at a controlled temperature, often around 30°C, with gentle agitation.[4]

-

Monitoring : Monitor the reaction progress using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess (ee) of the product and remaining substrate.

-

Workup and Purification : Once the desired conversion (typically ~50% for maximum ee of both product and remaining substrate) is reached, terminate the reaction by filtering off the enzyme.

-

Isolation : Remove the solvent and excess acyl donor under reduced pressure. The resulting mixture of (R)-3-hydroxybutyl acetate and unreacted (S)-1,3-butanediol can then be separated by column chromatography.

The following diagram illustrates the enzymatic kinetic resolution process.

Sources

Advanced Thermodynamic Characterization of 3-Hydroxybutyl Acetate for Process Design

Executive Summary

3-Hydroxybutyl acetate (3-HBA), also known as 1,3-butanediol 1-acetate (CAS: 1851-86-1), is a bifunctional chiral intermediate increasingly relevant in the synthesis of pheromones, beta-lactam antibiotics, and bio-based solvents. Its thermodynamic behavior is dominated by the competition between the hydrogen-bonding hydroxyl group and the hydrophobic ester moiety.

For process design—specifically in distillation and extraction units—accurate thermodynamic data is critical. However, literature data for 3-HBA is often sparse or conflicting (e.g., boiling points ranging from 142°C to >200°C in varying databases).

This technical guide provides a critically evaluated thermodynamic profile of 3-HBA. Where experimental data is absent, we provide validated estimation methods and rigorous experimental protocols to generate the missing parameters required for Aspen Plus/HYSYS simulation.

Molecular Architecture & Thermodynamic Implications

The 3-HBA molecule (

-

Chirality: The C3 carbon is a stereocenter.[1] While enantiomers ((R) and (S)) generally share identical scalar thermodynamic properties (BP, Density) in an achiral environment, their separation requires specific chiral selectors (enzymatic resolution or chiral chromatography).

-

H-Bonding: The secondary -OH group acts as both a donor and acceptor, significantly elevating the boiling point and viscosity compared to non-hydroxylated isomers (e.g., butyl acetate).

-

Process Risk: The proximity of the hydroxyl and ester groups makes the molecule susceptible to intramolecular transesterification (acyl migration) under high thermal stress or basic conditions, potentially forming the thermodynamic sink, 1,3-butanediol diacetate, or reverting to the diol.

Physicochemical Property Profile

The following data has been synthesized from critically evaluated literature and comparative group-contribution analysis.

Table 1: Critical Thermodynamic Properties

| Property | Value / Range | Confidence | Source/Method |

| Molecular Weight | 132.16 g/mol | High | Calculated |

| Physical State | Colorless Liquid | High | Experimental |

| Boiling Point ( | 200 - 205 °C (at 760 mmHg)* | Medium | Est. from |

| Vapor Pressure | ~0.02 - 0.05 mmHg @ 25°C | Medium | Extrapolated Antoine |

| Density ( | 1.024 g/cm³ @ 25°C | High | BenchChem / ChemSRC [2] |

| Refractive Index ( | 1.427 | High | Experimental [2] |

| Flash Point | > 85 °C | Medium | Predicted (Closed Cup) |

| Solubility (Water) | Partially Soluble | High | Structure-Property Analysis |

*Critical Note on Boiling Point: Several commercial databases list a

Viscosity & Transport Properties

Unlike its parent diol (1,3-butanediol,

-

Estimated Viscosity: 15 – 30 cP at 25°C.

-

Implication: Pumping requirements are lower than for the diol, but mass transfer resistance in liquid-liquid extraction will still be significant compared to simple solvents like ethyl acetate.

Phase Equilibria & Separation Design

Separating 3-HBA from its reaction matrix (typically 1,3-butanediol, acetic acid, or diacetate) is the primary process challenge.

Vapor-Liquid Equilibrium (VLE)

The separation of 3-HBA (Monoacetate) from 1,3-Butanediol (Diol) is difficult due to their overlapping boiling points (

-

Relative Volatility (

): Likely close to 1.0–1.2.[2] -

Azeotropy: High probability of forming a maximum-boiling azeotrope with 1,3-butanediol due to cross-association (H-bonding).

-

Design Recommendation: Simple distillation is likely inefficient. Vacuum rectification with a high reflux ratio or azeotropic distillation using a light entrainer (e.g., cyclohexane) is recommended.

Liquid-Liquid Equilibrium (LLE)

For extraction processes:

-

Partition Coefficient (

): ~0.32 [2].[3] -

Solvent Selection: 3-HBA is moderately polar. It can be extracted from aqueous reaction mixtures using ethyl acetate or MIBK (Methyl Isobutyl Ketone) . It will partition out of non-polar phases (hexane) into polar organic phases.

Experimental Protocols for Data Generation

Since reliable VLE data is scarce, the following protocols are required to generate design-quality data.

Protocol A: Dynamic Vapor Pressure Measurement (Ebulliometry)

Purpose: To determine accurate Antoine parameters (

-

Apparatus: Swietoslawski ebulliometer connected to a vacuum manifold and a calibrated pressure transducer (accuracy

mbar). -

Preparation: Charge 20 mL of high-purity (>99%) 3-HBA. Degas by boiling under vacuum for 10 minutes.

-

Measurement Loop:

-

Set pressure to 100 mbar. Stabilize. Record Equilibrium Temperature (

). -

Step pressure up by 50 mbar increments up to atmospheric pressure.

-

Critical Control: Monitor for thermal degradation (yellowing) at

. If degradation occurs, limit data collection to the vacuum region.

-

-

Analysis: Fit data to the Antoine Equation:

.

Protocol B: Synthesis & Kinetic Resolution Workflow

This diagram illustrates the enzymatic route where thermodynamic properties dictate the separation strategy.

Figure 1: Process flow for the kinetic resolution of 1,3-butanediol to yield 3-Hydroxybutyl acetate, highlighting the vacuum rectification step.

Process Simulation Integration (Aspen Plus / HYSYS)

When modeling this component in process simulators without a dedicated databank entry, use the Group Contribution Method .

Recommended Method: NIST-Modified UNIFAC

Define the molecule using the following functional groups:

-

CH3: 1 group

-

CH2: 1 group

-

CH: 1 group

-

OH (Sec): 1 group

-

COO (Ester): 1 group

Validation Step: After generating the properties, check the predicted Normal Boiling Point .

-

If Predicted

, the model is underestimating H-bonding. Manually override the

References

-

Lin, I. & Day, A. R. (1952).[4] Synthesis of 1,3-butanediol monoacetate via Tischenko Reaction. Journal of the American Chemical Society.[4] (Verified data:

99-102°C). -

ChemSRC Database . (2025). 3-Hydroxybutyl acetate Physicochemical Properties. (Verified Density: 1.024 g/cm³).

-

BenchChem . (2025). Technical Data: 3-Hydroxybutyl acetate.[1][5][3][6] (Stereochemical data).

-

NIST Chemistry WebBook . Thermophysical Properties of 1,3-Butanediol. (Used for comparative analog analysis).

Sources

- 1. 3-Hydroxybutyl acetate | 1851-86-1 | Benchchem [benchchem.com]

- 2. eastman.com [eastman.com]

- 3. 3-hydroxybutyl acetate | CAS#:1851-86-1 | Chemsrc [chemsrc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3-Hydroxybutyl acetate | C6H12O3 | CID 102703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (+-)-3-hydroxybutyric acid, acetate - Chemical & Physical Properties by Cheméo [chemeo.com]

biological role of 3-Hydroxybutyl acetate in ketone metabolism

An In-Depth Technical Guide on the Role of 3-Hydroxybutyl Acetate and its Congeners in Exogenous Ketone Metabolism

Abstract

Ketone bodies are critical alternative energy substrates to glucose, utilized by extrahepatic tissues during periods of low carbohydrate availability. The induction of "nutritional ketosis" through exogenous sources offers significant therapeutic and ergogenic potential. While not an endogenous metabolite, 3-hydroxybutyl acetate is a pivotal chemical intermediate in the synthesis of the widely researched ketone monoester, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. This guide elucidates the role of 3-hydroxybutyl acetate within the context of producing this potent ketone precursor. We will dissect the metabolic cascade following the ingestion of its parent ester, from in vivo hydrolysis to the ultimate generation of the ketone bodies D-β-hydroxybutyrate and acetoacetate. This document provides a comprehensive overview of the underlying biochemistry, state-of-the-art analytical methodologies, and detailed experimental protocols for researchers, scientists, and drug development professionals in the field of ketone metabolism.

Part 1: The Landscape of Ketone Metabolism

Endogenous Ketogenesis and Ketolysis

Under metabolic conditions such as prolonged fasting, caloric restriction, or a low-carbohydrate (ketogenic) diet, the body shifts its primary energy source from glucose to fatty acids.[1] In the mitochondria of liver cells, fatty acid-derived acetyl-CoA is diverted into the ketogenesis pathway.[2][3] Two molecules of acetyl-CoA condense to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA lyase then cleaves HMG-CoA into acetoacetate and acetyl-CoA.[2] Acetoacetate can be released into the bloodstream or be reduced to D-β-hydroxybutyrate (3-HB or BHB), the most abundant and stable ketone body.[2][4]

These ketone bodies are transported from the liver to peripheral tissues, such as the brain, heart, and skeletal muscle, for use as fuel in a process called ketolysis. In the mitochondria of these target tissues, 3-HB is oxidized back to acetoacetate. Acetoacetate is then converted by the enzyme succinyl-CoA:3-oxoacid-CoA transferase (SCOT) to acetoacetyl-CoA, which is subsequently cleaved into two molecules of acetyl-CoA, entering the Krebs cycle for ATP production.[2]

Caption: Endogenous Ketogenesis in the Liver and Ketolysis in Extrahepatic Tissues.

The Physiological Roles of Ketone Bodies

Beyond their role as an efficient energy source—yielding more ATP per mole of substrate than pyruvate—ketone bodies, particularly 3-HB, function as crucial signaling molecules.[5][6] 3-HB is a potent inhibitor of class I histone deacetylases (HDACs), which leads to global changes in gene transcription.[7][8] This epigenetic modification is linked to the upregulation of antioxidant pathways and neuroprotective effects.[7] Furthermore, 3-HB acts as a ligand for cell surface receptors, including hydroxycarboxylic acid receptor 2 (HCAR2), which can modulate inflammation and lipolysis.[2][8] These dual functions as both a superior fuel and a signaling molecule underpin the therapeutic interest in inducing ketosis.

Part 2: 3-Hydroxybutyl Acetate: From Synthesis to a Metabolic Precursor

Chemical Identity and Stereochemistry

3-Hydroxybutyl acetate is the acetate ester of 1,3-butanediol. A key feature of this molecule is the chiral center at the C3 position, leading to two enantiomers: (R)-3-hydroxybutyl acetate and (S)-3-hydroxybutyl acetate. This stereochemistry is critically important, as the biological activity of ketone bodies and their precursors is enantiomer-specific. The naturally occurring and metabolically active form of β-hydroxybutyrate is the (R)-enantiomer, also designated as D-β-hydroxybutyrate.[5][6] Consequently, the synthesis of effective ketone precursors is focused on producing the correct (R,R) stereoisomer.

Role as a Synthetic Intermediate

(R)-3-hydroxybutyl acetate is not a direct precursor ingested for ketosis but is a crucial intermediate in the efficient synthesis of the ketone monoester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.[9][10] The challenge in synthesizing this target molecule is obtaining the enantiopure building block, (R)-1,3-butanediol. A widely used industrial method is the enzymatic kinetic resolution of inexpensive racemic 1,3-butanediol.

In this process, an enzyme, typically Candida antarctica lipase B (CAL-B), selectively catalyzes the acetylation of the (R)-enantiomer of 1,3-butanediol using an acetyl donor like vinyl acetate.[5][11] This reaction yields (R)-3-hydroxybutyl acetate, leaving the unreacted (S)-1,3-butanediol behind. The desired (R)-3-hydroxybutyl acetate can then be de-acetylated to yield enantiopure (R)-1,3-butanediol for the final synthesis step.[5]

Caption: Synthetic workflow for producing the ketone monoester via (R)-3-hydroxybutyl acetate.

The Ketone Monoester Prodrug: (R)-3-hydroxybutyl (R)-3-hydroxybutyrate

The final product, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, is an effective and palatable prodrug for inducing nutritional ketosis.[6][12] Oral administration of this ketone ester has been shown to be a safe and simple method to rapidly elevate blood ketone levels, bypassing the challenges and potential adverse effects of a strict ketogenic diet.[1][4] Its use has been explored for improving physical and cognitive performance, as well as for therapeutic applications in neurodegenerative diseases and traumatic brain injury.[7][13]

Part 3: In Vivo Pharmacokinetics and Metabolism

Hydrolysis and Bioavailability

Upon oral ingestion, the ketone monoester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is not detected in plasma, indicating rapid and extensive first-pass metabolism.[1][14] It is hydrolyzed by endogenous esterases in the gut, blood, and liver into its two constituent parts: one molecule of (R)-3-hydroxybutyrate (3-HB) and one molecule of (R)-1,3-butanediol.[1][5]

The Metabolic Fate of (R)-1,3-Butanediol

The released (R)-1,3-butanediol is transported to the liver, where it is metabolized into ketone bodies. This conversion occurs via a two-step oxidation process involving alcohol dehydrogenase and aldehyde dehydrogenase, ultimately yielding acetoacetate and 3-HB, which are then released into circulation.[1] This dual release of 3-HB—one molecule directly from hydrolysis and another from the metabolism of 1,3-butanediol—makes the ketone monoester a highly efficient vehicle for inducing ketosis.

Sources

- 1. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ddcenters.com [ddcenters.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 3'-HYDROXYBUTYL (3R)-3-HYDROXYBUTANOATE, (3'R)- [drugs.ncats.io]

- 7. tandfonline.com [tandfonline.com]

- 8. Ketone Body, 3-Hydroxybutyrate: Minor Metabolite - Major Medical Manifestations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. preprints.org [preprints.org]

- 11. researchgate.net [researchgate.net]

- 12. US8642654B2 - Hydroxybutyrate ester and medical use thereof - Google Patents [patents.google.com]

- 13. tandfonline.com [tandfonline.com]

- 14. "In vitro and in vivo Pharmacokinetic Characterization of (R)-3-hydroxy" by Nimishraj R. Panse [scholarscompass.vcu.edu]

solubility of 3-Hydroxybutyl acetate in water vs organic solvents

The following technical guide details the solubility profile of 3-Hydroxybutyl acetate, synthesizing physicochemical data with experimental methodologies.

Executive Summary

3-Hydroxybutyl acetate (CAS: 1851-86-1) is a bifunctional ester derived from 1,3-butanediol.[1] Its structure features a hydrophilic secondary hydroxyl group at the C3 position and a lipophilic acetate ester at the C1 position. This amphiphilic architecture creates a unique solubility profile that bridges the gap between highly polar diols and non-polar aliphatic esters. While often cataloged as "slightly soluble" in standard databases, its low partition coefficient (LogP ~0.[2]3) suggests significant interaction with aqueous systems, making it a critical solvent and intermediate in the synthesis of chiral pharmaceuticals and pheromones.[2]

Physicochemical Characterization

Understanding the solubility behavior requires a precise analysis of the molecular properties that drive solvent-solute interactions.

Table 1: Core Physicochemical Properties

| Property | Value | Technical Note |

| Molecular Formula | C₆H₁₂O₃ | Bifunctional: Ester + Alcohol |

| Molecular Weight | 132.16 g/mol | Low MW facilitates solvent penetration |

| LogP (Octanol/Water) | 0.20 – 0.32 | Indicates hydrophilicity; likely water-soluble |

| Boiling Point | 170–190 °C | Low volatility; stable for heated dissolution |

| Density | ~1.024 g/cm³ | Slightly denser than water |

| Chirality | (R) / (S) Enantiomers | Solubility is identical for enantiomers in achiral solvents |

Solubility Mechanisms & Theoretical Analysis

The solubility of 3-Hydroxybutyl acetate is governed by a competition between the hydrogen-bonding capacity of the hydroxyl group and the hydrophobic effect of the butyl backbone.

Mechanistic Drivers

-

Hydrophilic Anchoring (Water/Alcohols): The C3-hydroxyl group acts as both a hydrogen bond donor and acceptor. The acetate carbonyl oxygen acts as a weak hydrogen bond acceptor. These sites facilitate solvation in protic solvents.

-

Hydrophobic Shielding (Hydrocarbons): The butyl chain and the methyl group of the acetate provide van der Waals interaction sites, allowing solubility in organic solvents like ether and dichloromethane.

-

The "LogP Paradox": Standard databases often list this compound as "slightly soluble" (typically <10 g/L). However, a LogP of 0.32 is comparable to 2-Butanone (LogP 0.29, Solubility ~275 g/L) and Ethyl Acetate (LogP 0.73, Solubility ~83 g/L).[2] Theoretically, 3-Hydroxybutyl acetate should exhibit moderate-to-high water solubility (estimated >50 g/L), likely forming a single phase at lower concentrations but separating at high saturation.

Visualization: Solute-Solvent Interaction Logic

Caption: Interaction map showing the competitive solvation forces. The hydroxyl group drives water solubility, while the alkyl chain enables organic solvent compatibility.[2]

Comparative Solubility Profile

Water vs. Organic Solvents

| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Explanation |

| Aqueous | Water (pH 7) | Moderate/High | The -OH group disrupts the hydrophobic hydration shell of the butyl chain. Likely forms an emulsion at high concentrations. |

| Polar Protic | Ethanol, Methanol | Miscible | Perfect match of polarity and H-bonding capabilities. |

| Polar Aprotic | DMSO, Acetone | Soluble | Strong dipole-dipole interactions with the ester carbonyl; DMSO solvates the -OH proton effectively. |

| Non-Polar | Hexane, Heptane | Low/Moderate | The polar -OH group creates an energetic penalty for solvation in pure hydrocarbons, potentially leading to phase separation. |

| Chlorinated | Dichloromethane (DCM) | Soluble | DCM effectively solvates the lipophilic chain while accommodating the dipole of the ester. |

Experimental Protocol: Determination of Saturation Solubility

Standardized Workflow for Verification of Solubility Limits

This protocol uses the Shake-Flask Method coupled with HPLC-UV/RI detection to determine the precise solubility limit, resolving the ambiguity between "slightly soluble" and theoretical predictions.

Phase 1: Preparation

-

Materials : High-purity 3-Hydroxybutyl acetate (>98%), HPLC-grade water, analytical balance, 20 mL scintillation vials, 0.45 µm PTFE syringe filters.

-

Solvent Set : Water, Ethanol (Control), Hexane.

Phase 2: Saturation Workflow

-

Excess Addition : Add 1.0 g of 3-Hydroxybutyl acetate to 10 mL of solvent in a scintillation vial.

-

Equilibration :

-

Vortex for 2 minutes to disperse.

-

Place in a shaking water bath at 25°C ± 0.1°C for 24 hours.

-

Visual Check: If the solid/liquid fully dissolves, add more solute until a persistent second phase (droplets or solid) is observed.

-

-

Sedimentation : Allow the saturated solution to stand for 4 hours to ensure phase separation.

Phase 3: Quantification (HPLC)

-

Sampling : Carefully withdraw 1 mL of the supernatant (aqueous phase) using a glass syringe.

-

Filtration : Pass through a 0.45 µm filter to remove undissolved micro-droplets.

-

Dilution : Dilute the filtrate 1:100 with Acetonitrile (to ensure miscibility and prevent column fouling).

-

Analysis :

-

Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase : Water/Acetonitrile (Isocratic 60:40).

-

Detection : UV at 210 nm (Ester carbonyl) or Refractive Index (RI).

-

Calculation : Compare peak area against a standard curve of known concentration.

-

Visualization: Experimental Workflow

Caption: Step-by-step decision tree for determining saturation solubility using the Shake-Flask method.

Applications in Drug Development

The specific solubility profile of 3-Hydroxybutyl acetate is exploited in two main areas:

-

Chiral Building Block Synthesis :

-

Used as a precursor for carbapenem antibiotics and statins . The solubility in organic solvents (DCM, Ethyl Acetate) allows for high-yield esterification or oxidation reactions, while its water solubility allows for aqueous workups to remove inorganic salts.[2]

-

-

Biocatalytic Resolution :

-

Enzymatic hydrolysis (using Lipases like CALB) often takes place in biphasic systems (Water/Organic). The partitioning of 3-Hydroxybutyl acetate between the aqueous enzyme phase and the organic reservoir is critical for kinetic resolution efficiency. Its LogP of ~0.3 ensures it resides at the interface, maximizing enzyme turnover.[2]

-

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 102703, 3-Hydroxybutyl acetate. Retrieved from [Link][2]

-

ChemSrc . 3-hydroxybutyl acetate Physicochemical Data. Retrieved from [Link][2]

-

Prof. Steven Abbott . Solvent Miscibility and Solubility Parameters. Retrieved from [Link]

Sources

toxicological profile and LD50 data for 3-Hydroxybutyl acetate

Toxicological Profile and LD50 Data for 3-Hydroxybutyl Acetate: A Technical Guide

Executive Summary

3-Hydroxybutyl acetate (CAS: 1851-86-1), also known as 1,3-butanediol monoacetate, serves as a critical intermediate in the synthesis of pharmaceutical excipients and ketone ester prodrugs. Its safety profile is intrinsically linked to its rapid metabolic hydrolysis into 1,3-butanediol and acetic acid , both of which possess well-characterized and favorable toxicological histories.

This guide synthesizes available toxicological data, relying on high-confidence "read-across" methodologies from its structural analog, 1,3-butanediol diacetate (CAS: 1117-31-3), and its primary metabolite, 1,3-butanediol (CAS: 107-88-0). Current data suggests 3-hydroxybutyl acetate exhibits low acute toxicity , with an estimated oral LD50 in rats likely exceeding 5,000 mg/kg .

Chemical Identity & Physicochemical Properties

Understanding the physicochemical nature of 3-hydroxybutyl acetate is the first step in predicting its bioavailability and toxicokinetics.

| Property | Data |

| Chemical Name | 3-Hydroxybutyl acetate |

| Synonyms | 1,3-Butanediol 1-acetate; Butane-1,3-diol monoacetate |

| CAS Number | 1851-86-1 |

| Molecular Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol |

| Physical State | Colorless liquid |

| Solubility | Soluble in water, ethanol, and ether |

| Key Functional Groups | Primary ester (C1), Secondary alcohol (C3) |

Metabolic Fate & Pharmacokinetics (ADME)

The safety of 3-hydroxybutyl acetate is defined by its metabolic instability. Upon ingestion or absorption, it functions as a prodrug for 1,3-butanediol.

Hydrolysis Mechanism

The compound undergoes rapid enzymatic hydrolysis mediated by ubiquitous carboxylesterases found in the plasma, liver, and gastrointestinal tract.[1][2]

-

Reaction: 3-Hydroxybutyl acetate + H₂O

1,3-Butanediol + Acetic Acid -

Kinetics: Hydrolysis is generally fast, preventing significant systemic accumulation of the parent ester.

Downstream Metabolism

The liberated 1,3-butanediol is oxidized in the liver by alcohol dehydrogenase (ADH) to

Visualization: Metabolic Pathway

Caption: Metabolic hydrolysis of 3-Hydroxybutyl acetate to 1,3-butanediol and subsequent ketogenesis.

Toxicological Profile & LD50 Data

Direct toxicological dossiers for CAS 1851-86-1 are less common in public registries than its parent diol. Therefore, a weight-of-evidence approach using read-across data is scientifically required.

Acute Toxicity (Read-Across Analysis)

| Endpoint | Test Material (Proxy) | Species | Result (LD50/LC50) | Toxicity Class (GHS) |

| Oral | 1,3-Butanediol Diacetate | Rat | 6,860 mg/kg | Not Classified / Low |

| Oral | 1,3-Butanediol | Rat | 18,600 - 22,800 mg/kg | Not Classified |

| Dermal | 1,3-Butanediol Diacetate | Rabbit | > 2,000 mg/kg | Not Classified |

| Inhalation | 1,3-Butanediol | Rat | > 60 ppm (8h) | Low Risk |

Interpretation:

-

Oral Toxicity: The LD50 of 3-hydroxybutyl acetate is estimated to fall between the diacetate (6.8 g/kg) and the diol (18.6 g/kg). It is significantly less toxic than standard solvents like methanol or benzene.

-

Dermal Toxicity: Expected to be low, similar to the diacetate ester.

Irritation & Sensitization[4]

-

Skin/Eye Irritation: Esters of short-chain alcohols and acetic acid can be mild irritants. 3-Hydroxybutyl acetate is expected to be a mild eye irritant (Category 2B) due to potential hydrolysis releasing acetic acid locally, but not a skin sensitizer.

Genotoxicity

-

Ames Test: 1,3-Butanediol and its esters have consistently tested negative in Salmonella typhimurium strains, indicating no mutagenic potential.

Experimental Protocols for Verification

For researchers requiring internal validation, the following protocols outline the standard operating procedures (SOPs) for assessing acute toxicity and metabolic stability.

In Vitro Metabolic Stability Assay

Objective: Determine the half-life (

-

Preparation: Prepare a 10 mM stock solution of 3-hydroxybutyl acetate in DMSO.

-

Incubation: Spike pooled human/rat plasma to a final concentration of 10 µM. Incubate at 37°C.

-

Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard (e.g., 1,4-butanediol).

-

Analysis: Centrifuge (4,000g, 10 min) and analyze supernatant via LC-MS/MS monitoring the parent ion transition.

-

Calculation: Plot ln(concentration) vs. time to determine

and

Acute Oral Toxicity (OECD 423: Up-and-Down Procedure)

Objective: Determine the LD50 range with minimal animal usage.

Caption: Simplified decision tree for OECD 423 Acute Oral Toxicity testing.

Regulatory & Risk Assessment

-

FEMA/GRAS Status: While 1,3-butanediol (FEMA 2174 is n-butyl acetate; 1,3-butanediol is FDA approved as a food additive under 21 CFR 173.220) is widely accepted, 3-hydroxybutyl acetate itself does not have a unique FEMA number in public databases. It is often regulated as a "synthetic flavoring substance" or solvent under the general provisions of its metabolites.

-

REACH (EU): Pre-registered. Handling requires standard PPE for organic solvents (gloves, safety goggles).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 102703, 3-Hydroxybutyl acetate. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023). Registration Dossier for 1,3-Butanediol diacetate (Read-Across Source). Retrieved from [Link]

-

Organisation for Economic Co-operation and Development (OECD). (2001). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

- Veech, R. L. (2004). The therapeutic implications of ketone bodies: the effects of ketone bodies in pathological conditions: ketosis, ketogenic diet, redox states, insulin resistance, and mitochondrial metabolism. Prostaglandins, Leukotrienes and Essential Fatty Acids, 70(3), 309-319. (Contextualizing the metabolite BHB).

Sources

Introduction: The Elusive Nature of 3-Hydroxybutyl Acetate in Fruit Aromas

An In-Depth Technical Guide on the Natural Occurrence of 3-Hydroxybutyl Acetate in Fruit Volatiles

This guide provides a comprehensive technical overview of the current understanding of 3-hydroxybutyl acetate as a natural volatile compound in fruits. It is intended for researchers, scientists, and professionals in the fields of flavor chemistry, analytical chemistry, and drug development who are interested in the nuanced composition of fruit aromas and the potential for novel bioactive compounds.

The aroma of a fruit is a complex mosaic of hundreds of volatile organic compounds (VOCs), primarily esters, alcohols, aldehydes, and terpenoids.[1] These compounds collectively define the characteristic scent profile that is a key determinant of consumer acceptance and fruit quality.[2] Within the vast family of esters, which often contribute the desirable "fruity" notes, there is a wide range of structural diversity.[3]

This guide focuses on a specific, hydroxylated ester: 3-hydroxybutyl acetate. While its non-hydroxylated analog, butyl acetate, is a well-documented and significant contributor to the aroma of fruits like apples and bananas[4][5], direct reports of the natural occurrence of 3-hydroxybutyl acetate in fruit volatiles are conspicuously scarce in the current scientific literature. This suggests that if it is present, it is likely a trace component or has been overlooked in broader metabolic profiling studies.

However, the presence of structurally related compounds, such as ethyl 3-hydroxybutyrate in citrus fruits and pineapple[6] and butyl 3-hydroxybutanoate in cape gooseberry[7], provides a strong rationale for investigating the potential for 3-hydroxybutyl acetate to be a yet-undiscovered or under-reported component of certain fruit aromas. This guide will, therefore, not only summarize the limited direct knowledge but also provide a scientifically-grounded framework for its potential biosynthesis and a robust analytical methodology for its future detection and quantification.

Occurrence of Structurally Related Esters in Fruit Volatiles

To understand the context of 3-hydroxybutyl acetate, it is essential to examine the prevalence of its close chemical relatives in the fruit kingdom. The presence of these analogs indicates that the fundamental biochemical precursors and enzymatic machinery for the synthesis of hydroxylated esters exist in plants.

| Compound Name | Fruits in which it Occurs | Key Characteristics | References |

| Ethyl 3-hydroxybutyrate | Pineapple, Tamarillo, Caja, Naranjilla, Citrus Fruits (Grapefruit, Lemon, Orange, Yuzu) | Contributes to a perception of freshness and a soft, fruity aroma. | [6] |

| Butyl acetate | Apples, Bananas, Pears, Apricot, Pineapple | Imparts a sweet, characteristic fruity aroma. | [2][4] |

| 3-Methylbutyl acetate | Apples, Bananas, Strawberries, Cherries | A key aroma component, often described as having a banana-like scent. | [8][9][10] |

| Butyl 3-hydroxybutanoate | Cape Gooseberry | A water-soluble release product from glycoside-bound flavor precursors. | [7] |

A Plausible Biosynthetic Pathway for 3-Hydroxybutyl Acetate

While a specific pathway for 3-hydroxybutyl acetate in fruits has not been elucidated, a hypothetical pathway can be constructed based on established principles of plant biochemistry. The synthesis of esters in fruits is primarily catalyzed by a class of enzymes known as alcohol acyltransferases (AATs), which facilitate the esterification of an alcohol with an acyl-CoA thioester.[3]

The biosynthesis of 3-hydroxybutyl acetate would, therefore, require two key precursors: the alcohol 1,3-butanediol and the acyl-CoA acetyl-CoA . The formation of the 3-hydroxybutyrate moiety in living organisms, including plants, typically proceeds from the condensation of two acetyl-CoA molecules.[11]

A proposed biosynthetic route is as follows:

-

Formation of 3-Hydroxybutyryl-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then reduced to yield (R)-3-hydroxybutyryl-CoA. This process is known to occur in bacteria and is plausible in plants, which possess the necessary enzymes like β-ketothiolase and acetoacetyl-CoA reductase.[11]

-

Reduction to 1,3-Butanediol: The 3-hydroxybutyryl-CoA could then be reduced to form the alcohol precursor, 1,3-butanediol.

-

Esterification by Alcohol Acyltransferase (AAT): Finally, an AAT enzyme would catalyze the transfer of the acetyl group from acetyl-CoA to 1,3-butanediol, forming 3-hydroxybutyl acetate.

Hypothetical biosynthesis of 3-hydroxybutyl acetate in fruits.

This proposed pathway underscores the importance of precursor availability, a critical factor in determining the final volatile profile of a fruit.[12]

Analytical Methodology for Detection and Quantification

The successful identification and quantification of a trace volatile like 3-hydroxybutyl acetate in a complex fruit matrix requires a highly sensitive and selective analytical method.[13] A workflow based on headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is the gold standard for such applications.[14]

Experimental Protocol: HS-SPME-GC-MS Analysis

1. Sample Preparation:

- Homogenize a known weight (e.g., 5 grams) of fresh fruit pulp in a blender.

- Transfer the homogenate to a 20 mL headspace vial.

- To inhibit enzymatic activity, add a saturated solution of calcium chloride (CaCl₂).

- Add a known concentration of an appropriate internal standard (e.g., deuterated ethyl butyrate or 2-nonanol) for accurate quantification.[15]

- Seal the vial tightly with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

- Fiber Selection: Choose a fiber with appropriate polarity. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatiles.[14]

- Incubation: Place the vial in an autosampler with an agitator. Incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.[14]

- Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 15-30 minutes) to adsorb the volatile compounds.[14]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Desorption: Immediately after extraction, the fiber is inserted into the heated injection port of the GC (e.g., 250°C) for thermal desorption of the analytes.

- Chromatographic Separation: Utilize a capillary column suitable for volatile compound separation, such as a DB-WAX or Rxi-5Sil MS column (30 m x 0.25 mm x 0.25 µm).[2][14]

- Temperature Program: A typical oven temperature program would be: start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 240°C, and hold for 5 minutes.

- Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode (e.g., m/z 35-400) for identification. For quantification, use selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, targeting the characteristic ions of 3-hydroxybutyl acetate.

4. Data Analysis and Quantification:

- Identification: Identify 3-hydroxybutyl acetate by comparing its mass spectrum and retention time with that of an authentic chemical standard.

- Quantification: Construct a calibration curve using the authentic standard at various concentrations. Quantify the amount of 3-hydroxybutyl acetate in the sample by relating its peak area (normalized to the internal standard) to the calibration curve.

start [label="Fruit Sample", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

homogenization [label="Homogenization &\nAddition of Internal Standard"];

spme_vial [label="Transfer to Headspace Vial"];

incubation [label="Incubation & Agitation\n(e.g., 60°C, 30 min)"];

extraction [label="HS-SPME Extraction"];

desorption [label="GC Injection Port\n(Thermal Desorption)"];

separation [label="GC Capillary Column\n(Separation)"];

detection [label="Mass Spectrometer\n(Detection)"];

analysis [label="Data Analysis:\nIdentification & Quantification"];

result [label="Concentration of\n3-Hydroxybutyl Acetate", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> homogenization;

homogenization -> spme_vial;

spme_vial -> incubation;

incubation -> extraction;

extraction -> desorption;

desorption -> separation;

separation -> detection;

detection -> analysis;

analysis -> result;

}

Analytical workflow for 3-hydroxybutyl acetate in fruits.

Conclusion and Future Directions

While the natural occurrence of 3-hydroxybutyl acetate in fruit volatiles remains to be definitively established, the presence of its chemical relatives in various fruits provides a compelling basis for its investigation. The hypothetical biosynthetic pathway and the detailed analytical protocol presented in this guide offer a clear roadmap for researchers to explore the presence of this elusive compound.

Future research should focus on targeted screening of a wide variety of fruits, particularly those known to produce other hydroxylated esters, using sensitive and validated analytical methods like the one described. The discovery of 3-hydroxybutyl acetate as a natural fruit volatile would not only add a new dimension to our understanding of fruit aroma chemistry but could also open avenues for its use as a novel flavoring agent or for exploring its potential bioactive properties.

References

- Sigma-Aldrich. (n.d.). Ethyl 3-hydroxybutyrate. Retrieved from a URL detailing its natural occurrence in pineapple, tamarillo fruit, caja fruit, and naranjilla fruit.

- Beekwilder, J., et al. (2004). Fruits Produce Branched-Chain Esters Primarily from Newly Synthesized Precursors. Plant Physiology, 135(4), 1865–1876.

- Kim, M. J., & Lee, J. H. (2022). Volatiles in Berries: Biosynthesis, Composition, Bioavailability, and Health Benefits. Molecules, 27(20), 6888.

- Drakula, S., et al. (2024). Development and Optimization Method for Determination of the Strawberries' Aroma Profile. Molecules, 29(15), 3441.

- Pellicanò, A., et al. (2015). Improvement of Analytical Methods for the Determination of Polyphenolic Bioactive Compounds in Berry Fruits. International Journal of Analytical Chemistry, 2015, 838306.

- Clendennen, S. K., & Shorter, A. J. (2002). Temporal Relationship between Ester Biosynthesis and Ripening Events in Bananas. Journal of the American Society for Horticultural Science, 127(6), 998-1005.

- Alcohol and Tobacco Tax and Trade Bureau (TTB). (n.d.). Quantitation of Flavoring Agents in Complex Matrices.

- Hajšlová, J., & Čajka, T. (2007). Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices.

- Gündoğdu, M., et al. (2025). Determination of the variation in volatile components during the ripening of Sorbus domestica L. fruit. Horticultural Science, 52(1), 53-60.

- PubChem. (n.d.). 3-Hydroxybutyl acetate. Retrieved from the National Center for Biotechnology Information, PubChem Compound Summary for CID 102703.

- Knaden, M., et al. (2022). Volatiles Produced by Yeasts Related to Prunus avium and P. cerasus Fruits and Their Potentials to Modulate the Behaviour of the Pest Rhagoletis cerasi Fruit Flies. Insects, 13(1), 93.

- MedChemExpress. (n.d.). Butyl 3-hydroxybutanoate. Retrieved from a product page describing it as a cape gooseberry metabolite.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 16). Butyl Acetate: A Key Ingredient for Natural Fruity Flavors & Fragrances.

- Forney, C. F., & Jordan, M. A. (2001). The Composition of Strawberry Aroma Is Influenced by Cultivar, Maturity, and Storage. HortScience, 36(4), 738-742.

- Sugimoto, T., et al. (2023, October 28). Apple and banana fruits produce anteiso- and iso-branched-chain esters from newly synthesized precursors. bioRxiv.

- Mokhtari Shojaee, F., et al. (2025). The role of volatile compounds and genes that involved in ester biosynthesis during strawberry fruit (Fragaria × ananassa Duch.) development. Acta agriculturae Slovenica, 121(2).

- MedChemExpress. (n.d.). Butyl 3-hydroxybutanoate. Retrieved from a product page describing it as a cape gooseberry metabolite.

- Rodrigues, F. A., et al. (2015). Simultaneous quantification of phenolic compounds in buriti fruit (Mauritia flexuosa L.f.) by ultra-high performance liquid chromatography coupled to tandem mass spectrometry.

- Foreverest Resources Ltd. (2022, November 21). Flavor Bites: Ethyl 3-hydroxybutyrate.

- Waleriańska, M., & Gąsior, J. (2021). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. International Journal of Molecular Sciences, 22(6), 2846.

Sources

- 1. mdpi.com [mdpi.com]

- 2. hortsci.agriculturejournals.cz [hortsci.agriculturejournals.cz]

- 3. journals.uni-lj.si [journals.uni-lj.si]

- 4. nbinno.com [nbinno.com]

- 5. Apple and banana fruits produce anteiso- and iso-branched-chain esters from newly synthesized precursors | bioRxiv [biorxiv.org]

- 6. foreverest.net [foreverest.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scispace.com [scispace.com]

- 9. Volatiles Produced by Yeasts Related to Prunus avium and P. cerasus Fruits and Their Potentials to Modulate the Behaviour of the Pest Rhagoletis cerasi Fruit Flies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hort [journals.ashs.org]

- 11. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms [mdpi.com]

- 12. Fruits Produce Branched-Chain Esters Primarily from Newly Synthesized Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. web.vscht.cz [web.vscht.cz]

- 14. mdpi.com [mdpi.com]

- 15. ttb.gov [ttb.gov]

Advanced Chiral Resolution & Synthesis: 3-Hydroxybutyl Acetate as a Strategic Precursor for High-Purity (R)-1,3-Butanediol

Topic: 3-Hydroxybutyl Acetate as a Precursor for High-Purity (R)-1,3-Butanediol Production Content Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, Metabolic Engineers, and Drug Development Scientists.

Executive Summary: The Chiral Imperative

In the landscape of functional food ingredients and pharmaceutical intermediates, (R)-1,3-butanediol ((R)-1,3-BDO) has emerged as a critical synthon, particularly as the backbone for the exogenous ketone ester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. While microbial fermentation can yield 1,3-BDO, achieving high enantiomeric excess (>99% ee) often requires downstream chemical refinement.

This guide details the utilization of 3-Hydroxybutyl acetate (3-HBA) not merely as a byproduct, but as a strategic intermediate in the kinetic resolution of racemic 1,3-BDO. By exploiting the differential acylation rates of Candida antarctica Lipase B (CAL-B), researchers can isolate the desired (R)-diol while capturing the (S)-enantiomer as 3-HBA.[1][2] Crucially, we define the protocol for the stereochemical inversion of this acetate precursor, effectively recycling the "waste" (S)-isomer into the target (R)-product and theoretically doubling the yield of the chiral process.

Mechanistic Principles

The Kinetic Resolution Platform

The core of this methodology relies on the enantioselectivity of CAL-B. In non-aqueous media, CAL-B catalyzes the transesterification of 1,3-BDO with an acyl donor (vinyl acetate).

-

Selectivity: CAL-B preferentially acetylates the (S)-enantiomer at the primary hydroxyl group.

-

Outcome: The reaction mixture evolves into two distinct species:

-

(R)-1,3-Butanediol: Unreacted, high polarity, high boiling point (~207°C).

-

(S)-3-Hydroxybutyl acetate: Acetylated, lower polarity, lower boiling point (~142°C).

-

The Separation Logic (Thermodynamics)

The introduction of the acetate group disrupts the intermolecular hydrogen bonding network of the diol.

-

T_boil: The boiling point differential (

The Inversion Loop (Precursor Utilization)

To maximize atom economy, the (S)-3-HBA is not discarded. It serves as a precursor for Mitsunobu-type inversion or Sulfonate-displacement :

-

Activation: The secondary hydroxyl of (S)-3-HBA is activated (e.g., Tosylation).

-

Inversion: Nucleophilic attack (SN2) by an acetate salt inverts the chiral center at C3, yielding (R)-1,3-butanediol diacetate.

-

Hydrolysis: Global deprotection yields (R)-1,3-BDO.

Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution

Objective: Isolate (R)-1,3-BDO and generate (S)-3-HBA precursor.

Reagents:

-

Racemic 1,3-Butanediol (1.0 eq)

-

Vinyl Acetate (1.5 eq)

-

Immobilized CAL-B (Novozym 435 or equivalent, 10% w/w relative to substrate)

-

Solvent: MTBE or anhydrous THF (optional, solvent-free preferred for green chemistry)

Procedure:

-

Setup: In a reaction vessel, combine racemic 1,3-BDO and vinyl acetate. Add immobilized CAL-B.[1]

-

Incubation: Agitate at 30°C and 200 rpm. Monitor reaction progress via GC (chiral column).

-

Endpoint: Stop reaction when conversion reaches ~50-52%. Prolonged reaction may lead to acylation of the (R)-enantiomer (kinetic slip).

-

Filtration: Remove enzyme via filtration (enzyme is reusable).

-

Separation:

-

Perform fractional distillation under reduced pressure.

-

Fraction 1 (142°C @ 760mmHg equiv.): (S)-3-Hydroxybutyl acetate.

-

Pot Residue: (R)-1,3-Butanediol (>98% ee).[3]

-

Protocol B: Stereoinversion of (S)-3-HBA to (R)-1,3-BDO

Objective: Convert the acetate precursor into the target chiral diol.

Reagents:

-

(S)-3-Hydroxybutyl acetate (isolated from Protocol A)

-

Cesium Acetate (CsOAc) or Tetraethylammonium Acetate[2]

-

Solvents: Pyridine, Toluene, Methanol

Step-by-Step:

-

Tosylation:

-

SN2 Inversion:

-

Global Hydrolysis:

Process Validation & Data Summary

Table 1: Physicochemical Properties for Separation

| Compound | Molecular Weight | Boiling Point (1 atm) | Solubility (Water) | Role |

|---|---|---|---|---|

| 1,3-Butanediol | 90.12 g/mol | 207°C | Miscible | Target Product (High Boiler) |

| 3-Hydroxybutyl Acetate | 132.16 g/mol | ~142°C | High | Distillate Precursor (Low Boiler) |

| Vinyl Acetate | 86.09 g/mol | 72.7°C | Moderate | Acyl Donor (Volatile) |

Table 2: Typical Process Metrics

| Metric | Value | Notes |

|---|---|---|

| Enzymatic Conversion | 50% (Theoretical max) | Stops at 50% to preserve (R)-diol purity. |

| (R)-1,3-BDO Purity | >99% ee | Achieved after distillation of acetate. |

| Recycle Efficiency | 70-80% | Yield of Inversion Protocol B. |

| Net Chiral Yield | ~85-90% | Combined yield of Resolution + Inversion. |

Process Visualization (Graphviz)

The following diagram illustrates the closed-loop cycle of resolution, separation, and precursor recycling.

Caption: Integrated workflow showing the enzymatic resolution of racemic 1,3-BDO and the chemical recycling of the 3-HBA precursor to maximize (R)-isomer yield.

References

-

Giovannini, P. P., et al. (2021). An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate.[1][6] MDPI Catalysts. Link

-

Zaccone, M., et al. (2021). Inversion of the configuration of the (S)-3-hydroxybutyl acetate. ResearchGate. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 102703, 3-Hydroxybutyl acetate. Link

-

NIST Chemistry WebBook. 1,3-Butanediol, diacetate Phase Change Data. Link

-

Master Organic Chemistry. (2026). Trends That Affect Boiling Points. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. mdpi.com [mdpi.com]

- 7. acnfp.food.gov.uk [acnfp.food.gov.uk]

safety data sheet (SDS) requirements for handling 3-Hydroxybutyl acetate

[1]

CAS Registry Number: 1851-86-1 Synonyms: 1,3-Butanediol 1-acetate; 1-Acetoxy-3-butanol Chemical Family: Hydroxy-ester[1][2]

Part 1: Chemical Identity & Critical Properties

Effective risk assessment requires understanding the physicochemical drivers of hazard.[1] 3-Hydroxybutyl acetate combines the volatility of an ester with the polarity of a secondary alcohol.[1]

Physicochemical Profile

| Property | Value | Implication for Handling |

| Molecular Formula | C₆H₁₂O₃ | |

| Molecular Weight | 132.16 g/mol | Heavier than air vapors (Vapor Density > 1); accumulates in low areas.[1] |

| Flash Point | ~41.7°C (107°F) | FLAMMABLE LIQUID (Category 3). Vapor-air mixtures can ignite at ambient lab temperatures if heated slightly.[1] |

| Boiling Point | ~142°C - 170°C | Moderate volatility.[1] Requires local exhaust ventilation (LEV).[1] |

| Density | 1.024 g/cm³ | Slightly denser than water; may sink or form emulsions depending on agitation.[1] |

| Solubility | Soluble in alcohols/ethers; Partially soluble in water | Alcohol-resistant foam is required for fire suppression.[1] |

Technical Insight: Unlike its parent compound 1,3-butanediol (which is viscous and has a high flash point >100°C), the acetylation of the primary hydroxyl group significantly lowers hydrogen bonding capability.[1] This results in increased volatility and reduced viscosity , making splash hazards and vapor generation more probable during pipetting or transfer.[1]

Part 2: Hazard Identification & Toxicology

GHS Classification (Derived)

-

Flammable Liquids: Category 3 (H226)[1]

-

Serious Eye Damage/Irritation: Category 2A (H319)[1]

-

Skin Corrosion/Irritation: Category 2 (H315)[1]

Mechanistic Toxicology

To understand the toxicity, we must look at the metabolic fate of the molecule. Upon entry into the body (inhalation or absorption), 3-Hydroxybutyl acetate undergoes hydrolysis.[1]

Figure 1: Metabolic hydrolysis pathway.[1] The release of acetic acid contributes to mucosal irritation (eyes/respiratory tract), while 1,3-butanediol acts as a mild CNS depressant.[1]

Acute Effects:

-

Ocular: The ester functionality acts as a solvent, penetrating the lipid bilayer of the cornea, followed by acid hydrolysis which causes protein denaturation and irritation.[1]

-

Inhalation: Vapors cause "olfactory fatigue" (fruity odor becomes undetectable), leading to potential overexposure.[1] Symptoms include dizziness and upper respiratory irritation.[1][3]

Part 3: Exposure Controls & Personal Protection (PPE)

Standard nitrile gloves are often insufficient for acetates during prolonged contact due to the "carrier effect" of the ester group.[1]

PPE Selection Matrix

| Protection Layer | Recommendation | Scientific Rationale |

| Primary Gloves (Splash) | Nitrile (Double-gloved) | Good physical durability.[1] Acetates degrade nitrile over time; double gloving provides a buffer for doffing upon contamination.[1] |

| Secondary Gloves (Spill) | Silver Shield / Laminate | Critical: Acetates permeate nitrile and latex rapidly (<15 mins).[1] Laminate films provide >4 hour breakthrough time.[1] |

| Respiratory | Organic Vapor (OV) Cartridge | Required if working outside a fume hood or if heating the substance.[1] |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the solvent action on contact lenses and potential for liquid splash.[1] |

Engineering Controls

-

Ventilation: All open handling must occur in a chemical fume hood with a face velocity of 80–100 fpm .[1]

-

Static Control: Because the Flash Point (41.7°C) is close to ambient temperatures in hot environments or during exothermic reactions, grounding and bonding cables are mandatory when transferring volumes >1 Liter.[1]

Part 4: Handling & Emergency Protocols

Experimental Workflow: Risk Assessment

Before initiating any synthesis or extraction using 3-Hydroxybutyl acetate, follow this decision logic to determine safety requirements.

Figure 2: Risk-based decision tree for engineering controls. Note the escalation to grounding and blast shields based on volume and energy input.

Emergency Response Procedures

1. Spill Cleanup (Small < 500 mL):

-

Isolate: Evacuate the immediate area (3-5 meters).[1]

-

Suppress: Eliminate ignition sources. Do NOT turn on/off electrical switches (spark risk).[1]

-

Absorb: Use vermiculite or sand.[1] Do not use combustible materials like sawdust.[1]

-

Decontaminate: Clean surface with a dilute detergent solution to remove the oily ester residue.[1]

2. Fire Fighting:

-

Media: Alcohol-resistant foam (AR-AFFF) or Dry Chemical.[1] Water jet may spread the fire (density ~1.02 is close to water, making separation/floating unpredictable under turbulence).[1]

-

Specific Hazard: Sealed containers may rupture violently due to vapor pressure buildup (BLEVE) if exposed to heat.[1]

Part 5: Storage & Disposal

Storage Compatibility:

-

Store in: Flammables cabinet (yellow safety cabinet).

-

Segregate from: Strong oxidizers (e.g., Nitric acid, Peroxides) and Strong Bases (which catalyze hydrolysis).[1]

-

Shelf Life: Hygroscopic. Store under nitrogen or argon if high purity is required for stereoselective synthesis, as moisture can induce hydrolysis of the ester bond.

Disposal:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102703, 3-Hydroxybutyl acetate. PubChem.[1][2] [Link][1]

-

ChemSrc (2025). 3-hydroxybutyl acetate CAS#:1851-86-1 MSDS & Properties. ChemSrc. [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier: n-Butyl acetate (Analogous Ester Data).[1] ECHA.[1][2] [Link][1]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] [Link][1]

Methodological & Application

Enantioselective Preparation of 3-Hydroxybutyl Acetate from 1,3-Butanediol: An Application of Enzymatic Kinetic Resolution

Introduction

Chirally pure molecules are of paramount importance in the pharmaceutical, agrochemical, and flavor and fragrance industries. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with one enantiomer often exhibiting the desired therapeutic or sensory effect while the other may be inactive or even detrimental. (R)- and (S)-3-hydroxybutyl acetate are valuable chiral building blocks. For instance, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is a ketone body ester with applications in treating neurodegenerative diseases and enhancing cognitive and physical performance.[1] The synthesis of such enantiomerically pure compounds often relies on stereoselective methods.

This application note details a robust and highly selective method for the preparation of enantiomerically enriched 3-hydroxybutyl acetate from racemic 1,3-butanediol. The protocol leverages the principles of enzymatic kinetic resolution (EKR), a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between the enantiomers of a racemic mixture.[2] Specifically, we will focus on the lipase-catalyzed enantioselective acylation of 1,3-butanediol, a method celebrated for its operational simplicity, mild reaction conditions, and high efficiency. Lipases, particularly Candida antarctica Lipase B (CAL-B), have demonstrated exceptional capabilities in catalyzing this transformation with high enantioselectivity.[1][3]

Principle of the Method: Enzymatic Kinetic Resolution

Kinetic resolution is a process where two enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent.[2] In this application, a lipase enzyme serves as the chiral catalyst. Lipases, a class of hydrolases, can function in non-aqueous environments to catalyze esterification and transesterification reactions.[4] Their active site possesses a distinct three-dimensional geometry that preferentially accommodates one enantiomer over the other.

The reaction involves the acylation of the primary hydroxyl group of 1,3-butanediol using an acyl donor, such as vinyl acetate. The use of vinyl acetate makes the reaction essentially irreversible because the co-product, vinyl alcohol, rapidly tautomerizes to the stable acetaldehyde.[5] The lipase will selectively acylate one enantiomer (e.g., the (R)-enantiomer) at a much faster rate than the other (the (S)-enantiomer). This results in a reaction mixture containing the acylated product (e.g., (R)-3-hydroxybutyl acetate) and the unreacted, enantiomerically enriched starting material (e.g., (S)-1,3-butanediol). The theoretical maximum yield for the desired product in a classic kinetic resolution is 50%.[6]

Diagram 1: Enzymatic Kinetic Resolution of 1,3-Butanediol

This diagram illustrates the lipase-catalyzed enantioselective acylation of racemic 1,3-butanediol. The enzyme preferentially converts one enantiomer into the corresponding acetate, leaving the other enantiomer unreacted.

Experimental Protocol

This protocol provides a detailed methodology for the enantioselective preparation of 3-hydroxybutyl acetate via lipase-catalyzed acylation of 1,3-butanediol.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Racemic 1,3-Butanediol | ≥99% | Sigma-Aldrich |

| Immobilized Candida antarctica Lipase B (Novozym 435) | Novozymes | |

| Vinyl Acetate | Anhydrous, ≥99% | Sigma-Aldrich |

| tert-Butyl methyl ether (TBME) | Anhydrous, ≥99% | Sigma-Aldrich |

| Hexane | HPLC Grade | Fisher Scientific |

| Ethyl Acetate | HPLC Grade | Fisher Scientific |

| Anhydrous Sodium Sulfate | VWR | |

| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma |

Equipment

-

Magnetic stirrer with heating plate

-

Round-bottom flasks

-

Condenser

-

Thermometer

-

Rotary evaporator

-

Glass funnel for filtration

-

Chromatography column

-

Gas Chromatograph (GC) with a chiral column (e.g., CycloSil-B) for enantiomeric excess determination

-

Nuclear Magnetic Resonance (NMR) Spectrometer

Detailed Step-by-Step Protocol

-

Reaction Setup:

-

To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add racemic 1,3-butanediol (10 mmol, 0.901 g).

-

Dissolve the diol in 50 mL of anhydrous tert-butyl methyl ether (TBME). The choice of solvent is critical; non-polar organic solvents like hexane, TBME, or toluene are often preferred to maintain high enzyme activity.[7]

-

Add vinyl acetate (20 mmol, 1.85 mL, 2 equivalents) to the solution. Using an excess of the acyl donor helps to drive the reaction forward.

-

Allow the mixture to stir for 10 minutes at room temperature to ensure homogeneity.

-

-

Enzymatic Reaction:

-

Add immobilized Candida antarctica Lipase B (Novozym 435) (300 U) to the reaction mixture. Novozym 435 is a robust and highly selective catalyst for this type of transformation.[8][9]

-

Stir the resulting mixture at a constant temperature, typically between 30-40°C. The optimal temperature should be determined empirically, but this range generally provides a good balance between reaction rate and enzyme stability.[7]

-

Monitor the reaction progress by periodically taking small aliquots (e.g., every 1-2 hours), filtering out the enzyme, and analyzing the sample by Gas Chromatography (GC) to determine the conversion percentage. The goal is to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining substrate.

-

-

Work-up and Product Isolation:

-

Once the desired conversion (approximately 50%) is reached, stop the reaction by filtering off the immobilized enzyme using a Buchner funnel. The enzyme can often be washed with fresh solvent and reused for subsequent batches.[9]

-

Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any acetic acid that may have formed.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude mixture, containing (R)-3-hydroxybutyl acetate, unreacted (S)-1,3-butanediol, and any di-acetylated product, can be purified by column chromatography on silica gel.

-

A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the components.

-

-

Characterization and Analysis:

-

Confirm the identity and purity of the isolated 3-hydroxybutyl acetate and unreacted 1,3-butanediol using ¹H and ¹³C NMR spectroscopy.

-

Determine the enantiomeric excess (e.e.) of both the product and the unreacted substrate using chiral GC analysis. This is a critical step to validate the enantioselectivity of the enzymatic resolution.

-

Diagram 2: Experimental Workflow

This diagram outlines the key steps in the enantioselective preparation of 3-hydroxybutyl acetate, from reaction setup to final analysis.

Expected Results and Discussion

The lipase-catalyzed kinetic resolution of 1,3-butanediol is expected to yield both (R)-3-hydroxybutyl acetate and unreacted (S)-1,3-butanediol with high enantiomeric excess. The table below summarizes typical results that can be anticipated from this protocol.

| Parameter | Typical Value |

| Reaction Time | 6-24 hours |

| Conversion | ~50% |

| Yield of (R)-3-hydroxybutyl acetate | 40-45% |

| e.e. of (R)-3-hydroxybutyl acetate | >98% |

| Yield of recovered (S)-1,3-butanediol | 40-45% |

| e.e. of (S)-1,3-butanediol | >98% |

The success of this enantioselective preparation hinges on several key factors. The choice of lipase is paramount; CAL-B (Novozym 435) is well-documented for its high enantioselectivity in the acylation of secondary alcohols.[3][8] The solvent also plays a crucial role, as it can influence the enzyme's conformation and, consequently, its activity and selectivity. Non-polar, aprotic solvents are generally preferred. Finally, precise monitoring of the reaction to halt it at approximately 50% conversion is essential for maximizing the enantiomeric excess of both the product and the unreacted starting material.

Conclusion

The enzymatic kinetic resolution of 1,3-butanediol via lipase-catalyzed acylation is a highly effective and practical method for the enantioselective preparation of 3-hydroxybutyl acetate. This protocol offers a green and efficient alternative to traditional chemical methods, operating under mild conditions with a recyclable catalyst. The high enantioselectivities achievable make this a valuable technique for researchers and professionals in drug development and fine chemical synthesis, providing access to important chiral intermediates.

References

-

ResearchGate. (n.d.). Lipase-catalyzed mono-acylating of primary-secondary diol with vinyl acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate and its (S,S) enantiomer. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. a) Kinetic resolution, b)–e) basic strategies for... Retrieved from [Link]

-

Zu, Y., et al. (2020). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. Microbial Cell Factories, 19(1), 125. Retrieved from [Link]

-

ResearchGate. (n.d.). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. Retrieved from [Link]

-

ChemRxiv. (2024). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. Retrieved from [Link]

-

ASM Journals. (n.d.). Novel Aldo-Keto Reductases for the Biocatalytic Conversion of 3-Hydroxybutanal to 1,3-Butanediol: Structural and Biochemical Studies. Retrieved from [Link]

-

Wikipedia. (n.d.). Kinetic resolution. Retrieved from [Link]

-

Kobayashi, S., & Uyama, H. (2002). Lipase-catalyzed polyester synthesis – A green polymer chemistry. Proceedings of the Japan Academy, Series B, 78(4), 88-103. Retrieved from [Link]

-

Preprints.org. (2020). An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. Retrieved from [Link]

-

ResearchGate. (n.d.). Novozym 435-catalyzed 1,3-diacylglycerol preparation via esterification in t-butanol system. Retrieved from [Link]

-

Hsiao, K. F., et al. (1996). SELECTIVE MONOACETYLATION OF DIOL COMPOUNDS BY ASPERGILLUS NIGER LIPASE. NTU Scholars. Retrieved from [Link]

-

Digital CSIC. (2021). Novozym 435: the “perfect” lipase immobilized biocatalyst? Retrieved from [Link]

-

Gotor-Fernández, V., & Gotor, V. (2020). Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches. Catalysts, 10(5), 514. Retrieved from [Link]

-

IRIS . (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Retrieved from [Link]

-

ResearchGate. (n.d.). 1. Lipase reaction: hydrolysis and synthetic action. Retrieved from [Link]

-

SciELO. (2010). Successive cycles of utilization of novozym 435 in three different reaction systems. Retrieved from [Link]

-

MDPI. (2023). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Retrieved from [Link]

-

MDPI. (2024). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. Retrieved from [Link]

- Google Patents. (n.d.). EP2984066B1 - Process for producing (r)-3-hydroxybutyl (r)-3-hydroxybutyrate.

-

ResearchGate. (n.d.). Synthesis and Lipase-Catalyzed Enantiotope Selective Acetylation of 2-Benzoyloxy1,3-propanediol. Retrieved from [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches [mdpi.com]

- 5. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. digital.csic.es [digital.csic.es]

- 9. scielo.br [scielo.br]

Application Note: Precision GC-MS Analysis of 3-Hydroxybutyl Acetate in Biological & Formulation Matrices

This Application Note is structured for researchers and drug development professionals requiring a validated, high-sensitivity protocol for the quantitation of 3-Hydroxybutyl acetate (3-HBA) .

Abstract & Scope

3-Hydroxybutyl acetate (3-HBA), the monoacetate ester of 1,3-butanediol, serves as a critical chiral building block, a flavoring agent, and a metabolic intermediate in the hydrolysis of ketone esters (e.g., R,R-1,3-butanediol acetoacetate). Its amphiphilic nature—possessing both a polar secondary hydroxyl group and a lipophilic acetate moiety—presents unique chromatographic challenges, including peak tailing and thermal degradation.

This guide details a Derivatization-Based GC-MS Protocol (Silylation) designed to neutralize the hydroxyl functionality, ensuring superior peak symmetry, enhanced thermal stability, and low-level detection (LOD < 50 ng/mL) suitable for pharmacokinetic (PK) studies and purity assays.

Scientific Rationale & Experimental Design

The Analyte Challenge

-

Structure: CH3-CH(OH)-CH2-CH2-O-C(O)-CH3

-

Volatility: Moderate (BP ~180°C), but the free hydroxyl group forms hydrogen bonds with silanol active sites in the GC liner and column, leading to "ghost peaks" and non-linear response at low concentrations.

-

Stereochemistry: 3-HBA possesses a chiral center at C3.[1] While this method focuses on achiral quantitation, the derivatization step preserves stereochemistry for potential chiral separation if a chiral column (e.g., Cyclodextrin-based) is substituted.

Strategic Choice: Derivatization vs. Direct Injection

While direct injection on polar columns (e.g., DB-WAX) is possible for raw material analysis, it is unsuitable for trace biological analysis due to matrix interference and water incompatibility.

-

Selected Strategy: Silylation (TMS Derivatization) .

-

Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Mechanism: Replaces the active proton on the C3-hydroxyl with a trimethylsilyl (TMS) group.

-

Benefit: Increases molecular weight (MW 132 → 204), improves volatility, and produces characteristic mass fragments (m/z 117) for high-specificity SIM (Selected Ion Monitoring) analysis.

Experimental Workflow

Reagents & Materials

-

Reference Standard: 3-Hydroxybutyl acetate (≥98% purity).

-

Internal Standard (IS): 1,3-Butanediol-d8 (Preferred) or 1,4-Butanediol diacetate (Cost-effective alternative).

-

Derivatization Agent: BSTFA + 1% TMCS (Sigma-Aldrich).

-

Solvents: Ethyl Acetate (Extraction), Pyridine (Catalyst/Solvent), Hexane (Diluent).

Sample Preparation Protocol (Plasma/Serum)

Step 1: Protein Precipitation & Extraction

-

Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of Internal Standard solution (10 µg/mL in acetonitrile).

-

Add 400 µL of cold Ethyl Acetate (acidified with 0.1% Formic Acid to stabilize esters).

-

Vortex vigorously for 60 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

Step 2: Evaporation

-

Transfer 300 µL of the upper organic supernatant to a glass GC vial insert.

-

Evaporate to dryness under a gentle stream of Nitrogen (N2) at 35°C. Note: Do not overheat; 3-HBA is semi-volatile.

Step 3: Derivatization (Critical Step)

-

Reconstitute residue in 50 µL of anhydrous Pyridine.

-

Add 50 µL of BSTFA + 1% TMCS.

-

Cap vial immediately and vortex.

-

Incubate at 60°C for 30 minutes .

-

Cool to room temperature.

-